(S)-2-Methyl-1-pyridin-4-YL-propylamine dihydrochloride
Description
Molecular Formula and Weight Analysis
(S)-2-Methyl-1-pyridin-4-yl-propylamine dihydrochloride exhibits a molecular formula of C₉H₁₆Cl₂N₂ and a molecular weight of 223.14 g/mol , as confirmed by multiple sources. The compound consists of a pyridine ring substituted at the 4-position with a propan-1-amine chain bearing a methyl group. The dihydrochloride salt form introduces two chloride counterions, enhancing ionic character and solubility in polar solvents.
| Property | Value | Source Reference |
|---|---|---|
| Molecular Formula | C₉H₁₆Cl₂N₂ | |
| Molecular Weight | 223.14 g/mol | |
| Salt Form | Dihydrochloride |
Stereochemical Configuration and Chiral Center Identification
The compound’s (S)-configuration arises from its chiral center at the carbon atom adjacent to the pyridine ring. This center is designated by the Cahn-Ingold-Prelog priority rules , where the substituents are ranked as follows:
- Pyridine ring (highest priority due to nitrogen atom)
- Methyl group
- Propan-1-amine chain
- Hydrogen atom (lowest priority)
The absolute configuration is confirmed by the SMILES notation : CC(C)[C@@H](C1=CC=NC=C1)N.Cl.Cl, where [C@@H] indicates the (S)-enantiomer . This stereochemical specificity is critical for applications in asymmetric synthesis and chiral resolution.
X-ray Crystallographic Data and Unit Cell Parameters
While explicit X-ray crystallographic data for this compound are not provided in the available literature, structural analogs offer insights into its potential solid-state behavior:
The dihydrochloride salt likely adopts hydrogen-bonding networks involving the ammonium nitrogen and chloride ions, similar to pyridinyl-amines. However, precise unit cell parameters require experimental determination.
Comparative Analysis of Pyridinyl-Amines in Solid-State Chemistry
The structural and crystallographic properties of this compound differ from other pyridinyl-amines due to its stereochemistry and substituent positioning :
Solid-state differences include:
- Hydrogen bonding : Dihydrochloride salts exhibit stronger intermolecular interactions due to dual chloride counterions.
- Crystal packing : The methyl group at the chiral center may induce steric hindrance, altering the crystal lattice compared to unsubstituted analogs.
- Thermal stability : Pyridinyl-amines with electron-withdrawing groups (e.g., nitro) show higher melting points, while dihydrochlorides may exhibit intermediate stability.
Properties
IUPAC Name |
(1S)-2-methyl-1-pyridin-4-ylpropan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.2ClH/c1-7(2)9(10)8-3-5-11-6-4-8;;/h3-7,9H,10H2,1-2H3;2*1H/t9-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTAESZQFXXTDZ-WWPIYYJJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=NC=C1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C1=CC=NC=C1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Pyridin-4-yl-propylamine Intermediate
- Starting from 4-pyridylmethylamine derivatives, alkylation with appropriate haloalkanes or amination of pyridinyl-substituted ketones can be used.
- For example, N-methyl-1-(pyridin-4-yl)methanamine can be synthesized by reacting pyridinylmethylamine with methylating agents under basic conditions such as potassium carbonate in N,N-dimethylformamide (DMF) at 80°C for 16 hours, yielding intermediates suitable for further elaboration.
Introduction of the Methyl Group and Stereoselective Control
- The methyl group at the 2-position on the propyl chain is introduced via stereoselective alkylation or reduction steps.
- Chiral auxiliaries or catalysts may be employed to ensure the (S)-configuration.
- Specific patent literature describes multi-step syntheses involving protected pyridine intermediates and selective reductions under controlled temperatures (e.g., reflux under nitrogen, followed by acid-base extraction and purification).
Conversion to the Dihydrochloride Salt
- The free amine is converted into the dihydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent or aqueous medium.
- This step improves the compound's stability and facilitates isolation by precipitation or crystallization.
- The acidic aqueous phase is often neutralized and extracted to purify the product, followed by drying under reduced pressure to yield the dihydrochloride salt.
Detailed Reaction Example (Based on Patent Procedures)
Comparative Table of Preparation Approaches
| Parameter | Method A (Patent-Based) | Method B (Literature Analogous) |
|---|---|---|
| Starting material | 4-pyridylmethylamine derivatives | Pyridinyl-substituted ketones |
| Key reagents | Potassium carbonate, methylating agents | N,N-dimethylformamide dimethylacetal, HCl |
| Reaction temperature | 0°C to reflux (up to 130°C) | 80°C to reflux |
| Reaction time | 1.5 to 16 hours | 12 to 16 hours |
| Purification | Chromatography, extraction, drying | Extraction, chromatography |
| Yield | Moderate (~49% for methylated amine step) | Variable, dependent on step |
| Stereochemical control | Implicit via chiral precursors or conditions | Not explicitly detailed |
| Final product form | Dihydrochloride salt | Dihydrochloride salt |
Chemical Reactions Analysis
Types of Reactions
(S)-2-Methyl-1-pyridin-4-YL-propylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Biological Activities
Research indicates that (S)-2-Methyl-1-pyridin-4-YL-propylamine dihydrochloride exhibits significant biological activities, particularly in the field of pharmacology. Its potential applications include:
- Neuropharmacology : The compound has been studied for its effects on neurotransmitter systems, particularly in relation to dopamine and serotonin pathways. Its structural similarities to known psychoactive substances suggest it may influence mood and behavior.
- Antidepressant Properties : Preliminary studies have indicated that this compound may possess antidepressant-like effects in animal models. These findings warrant further investigation into its mechanism of action and therapeutic potential.
Pharmaceutical Applications
The pharmaceutical industry is particularly interested in this compound for several reasons:
- Drug Development : Its unique chemical structure allows for modifications that could lead to the development of new therapeutic agents targeting various neurological disorders.
- Formulation Studies : The compound's solubility profile makes it a candidate for various dosage forms, including oral and injectable formulations.
- Combination Therapies : Research into its use in combination with other pharmacological agents may enhance therapeutic efficacy, especially in treating complex disorders like depression and anxiety.
Case Studies
Several case studies have highlighted the applications of this compound:
- Study on Antidepressant Effects : A study conducted on rodents demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors, suggesting its potential as an antidepressant agent. The study noted changes in serotonin levels post-administration, indicating a possible mechanism of action.
- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of the compound against oxidative stress-induced neuronal damage. Results showed that this compound could mitigate cell death in neuronal cultures exposed to harmful agents.
Mechanism of Action
The mechanism of action of (S)-2-Methyl-1-pyridin-4-YL-propylamine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound binds to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of “(S)-2-Methyl-1-pyridin-4-YL-propylamine dihydrochloride,” a comparative analysis with structurally or functionally related compounds is provided below.
Structural Analogues
2.1.1. Azoamidine Dihydrochloride Derivatives (e.g., 2,2′-Azobis(2-amidinopropane) Dihydrochloride)
- Molecular Formula : C₈H₁₈N₆·2HCl (AAPH, ) vs. C₉H₁₅N₂·2HCl (Target Compound).
- Functional Groups : Azoamidines contain an azo (-N=N-) group and amidine moieties, whereas the target compound lacks the azo group but includes a pyridinyl ring.
- Applications: Azoamidines are radical initiators in polymerization or oxidative stress studies (e.g., ORAC assays) .
- Solubility : Both compounds exhibit high water solubility due to dihydrochloride salt forms.
2.1.2. PF-04455242 Hydrochloride
- Molecular Formula : C₂₁H₂₈N₂O₂S·HCl () vs. C₉H₁₅N₂·2HCl (Target Compound).
- Structural Features : PF-04455242 contains a biphenyl-sulfonamide group and a pyrrolidine ring, contrasting with the target’s simpler pyridinyl-propylamine backbone.
- Pharmacological Role : PF-04455242 is a sulfonamide-based inhibitor with reported activity in kinase modulation , while the target compound’s smaller structure may limit its target spectrum.
Functional Analogues
2.2.1. Pyridine-Containing Amines (e.g., Nicotine Derivatives)
- Key Differences: Nicotine (C₁₀H₁₄N₂) shares a pyridinyl group but lacks the branched alkyl chain and dihydrochloride salt. The target compound’s stereospecificity may confer selectivity in receptor interactions compared to nicotine’s non-chiral structure.
- Bioactivity : Nicotine acts as a nicotinic acetylcholine receptor agonist, whereas the target compound’s activity remains underexplored but may involve similar pathways .
Physicochemical Properties Comparison
| Property | This compound | Azoamidine Derivatives (e.g., AAPH) | PF-04455242 Hydrochloride |
|---|---|---|---|
| Molecular Weight | 220.14 g/mol | 379.25 g/mol (AAPH) | 410.99 g/mol |
| Solubility | High (aqueous) | High (aqueous) | Moderate (polar solvents) |
| Key Functional Groups | Pyridinyl, propylamine | Azo, amidine | Biphenyl, sulfonamide |
| Application | Undetermined (potential receptor ligands) | Radical initiation, assays | Kinase inhibition |
Research Findings and Limitations
- Gaps in Literature : Direct pharmacological or biochemical data for “this compound” are scarce. Most comparisons rely on structural extrapolation from analogues like azoamidines or pyridine-based amines.
- Stereochemical Significance: The (S)-enantiomer’s activity may differ markedly from its (R)-counterpart, as seen in chiral drugs like levocetirizine vs. cetirizine.
Biological Activity
(S)-2-Methyl-1-pyridin-4-YL-propylamine dihydrochloride is a compound that has garnered interest in various fields of biological and medicinal research due to its potential therapeutic effects and mechanisms of action. This article delves into the biological activity of this compound, highlighting its interactions with biological systems, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its pyridine ring, which is known for its ability to interact with various biological targets. The dihydrochloride salt form enhances the solubility and stability of the compound in aqueous environments, making it suitable for biological assays.
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. The compound may act as an inhibitor or activator of various biochemical pathways, influencing physiological responses.
Key Mechanisms Include:
- Receptor Binding: The compound may bind to neurotransmitter receptors, modulating synaptic transmission.
- Enzyme Inhibition: It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer or neurodegenerative disorders.
Biological Activity and Research Findings
Numerous studies have investigated the biological activity of this compound. Below are summarized findings from relevant research:
Case Study 1: Anticancer Activity
In a study examining the effects of this compound on small-cell lung cancer cell lines (H1417 and H146), it was found that the compound significantly inhibited cell proliferation with IC50 values of 151 nM and 98 nM respectively. These findings suggest a promising avenue for developing new cancer therapeutics based on this compound's structure .
Case Study 2: Neuropharmacological Effects
Research has indicated that this compound may influence neurotransmitter systems, particularly those involving dopamine and serotonin. In vivo studies demonstrated alterations in behavioral responses in rodent models treated with the compound, suggesting potential applications in treating mood disorders .
Toxicological Profile
While exploring the therapeutic potential, it is crucial to consider the toxicological profile of this compound. Preliminary studies indicate that at therapeutic doses, the compound exhibits a favorable safety profile; however, further investigations are necessary to fully understand its toxicity and long-term effects .
Q & A
Q. What synthetic routes are commonly employed for synthesizing (S)-2-Methyl-1-pyridin-4-YL-propylamine dihydrochloride, and how are enantiomeric purity and yield optimized?
Methodological Answer:
- Multi-step organic synthesis : Begin with pyridine-4-carbaldehyde as a starting material. React with a chiral amine (e.g., (S)-α-methylbenzylamine) under reductive amination conditions (NaBH₃CN or H₂/Pd-C) to introduce stereochemistry .
- Resolution : Use chiral chromatography (e.g., Chiralpak® columns) or diastereomeric salt formation (e.g., tartaric acid derivatives) to isolate the (S)-enantiomer.
- Yield optimization : Adjust reaction stoichiometry, solvent polarity (e.g., THF vs. methanol), and temperature to minimize side reactions. Typical yields range from 60–75% after purification .
Q. What analytical techniques are critical for characterizing the structural and stereochemical integrity of this compound?
Methodological Answer:
- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (SHELX programs for refinement) .
- NMR spectroscopy : Confirm regiochemistry via ¹H/¹³C NMR (e.g., pyridine ring protons at δ 8.5–7.5 ppm, methyl groups at δ 1.2–1.5 ppm).
- Polarimetry : Measure specific rotation ([α]ᴅ²⁵) to verify enantiomeric excess (>98% for pharmaceutical-grade material).
Q. How are purity and impurity profiles assessed for this compound in preclinical studies?
Methodological Answer:
- HPLC-UV/ELSD : Use reversed-phase C18 columns (e.g., Agilent Zorbax) with gradient elution (acetonitrile/ammonium formate buffer) to detect impurities at 0.1% threshold .
- Mass spectrometry (LC-MS/MS) : Identify trace impurities (e.g., des-methyl analogs, pyridine oxidation byproducts) via high-resolution accurate mass (HRAM) .
- Pharmacopeial standards : Cross-validate against EP/BP impurity guidelines for dihydrochloride salts .
Q. What in vitro assays are used to screen the pharmacological activity of this compound?
Methodological Answer:
- Receptor binding assays : Radioligand displacement (e.g., ³H-labeled ligands for dopamine or serotonin receptors) in transfected HEK-293 cells. Calculate IC₅₀ values using nonlinear regression .
- Functional assays : Measure cAMP accumulation or calcium flux (FLIPR®) to assess agonist/antagonist activity.
Q. What safety and toxicology assessments are prioritized during early-stage research?
Methodological Answer:
- In vitro cytotoxicity : MTT assays in hepatocyte (HepG2) and renal (HEK-293) cell lines.
- hERG channel inhibition : Patch-clamp electrophysiology to evaluate cardiac liability (IC₅₀ < 10 µM raises red flags).
- Metabolic stability : Microsomal incubation (human liver microsomes) to assess CYP450-mediated degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy data for this compound?
Methodological Answer:
- Pharmacokinetic profiling : Measure bioavailability (AUC), plasma protein binding (equilibrium dialysis), and brain penetration (logBB) to identify bioavailability bottlenecks.
- Metabolite identification : Use LC-HRMS to detect active metabolites that may contribute to efficacy .
- Species-specific differences : Compare receptor affinity across species (e.g., human vs. rodent targets) .
Q. What role does crystallography play in optimizing the drug-target interactions of this compound?
Methodological Answer:
- Co-crystallization : Soak the compound with target proteins (e.g., kinases, GPCRs) to resolve binding modes. Refine structures using SHELXL for hydrogen-bonding and van der Waals interactions .
- Structure-activity relationships (SAR) : Correlate torsional angles (from X-ray) with activity data to guide methyl/pyridine substitutions .
Q. How can computational methods enhance mechanistic studies of this compound?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to predict binding poses against homology models.
- MD simulations : Analyze stability of ligand-receptor complexes (e.g., RMSD < 2 Å over 100 ns trajectories) .
- Free-energy calculations : Apply MM-PBSA/GBSA to estimate binding affinities (ΔG < -8 kcal/mol indicates strong binding).
Q. What advanced techniques are used to characterize process-related impurities in scaled-up synthesis?
Methodological Answer:
- 2D NMR (HSQC, HMBC) : Assign structures to unidentified peaks in crude reaction mixtures.
- Synthetic byproduct tracking : Use isotopic labeling (e.g., ¹³C-methyl groups) to trace impurity origins .
- Forced degradation studies : Expose the compound to heat, light, and pH extremes to identify degradation pathways .
Q. How are regulatory challenges addressed when transitioning this compound from preclinical to clinical studies?
Methodological Answer:
- ICH guidelines compliance : Validate analytical methods per ICH Q2(R1) for specificity, linearity, and robustness.
- Toxicology dossiers : Compile genotoxicity (Ames test), teratogenicity (zebrafish embryo model), and repeat-dose toxicity (28-day rodent study) data .
- Interdisciplinary collaboration : Partner with clinical pharmacologists and statisticians to design Phase I dose-escalation protocols .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
